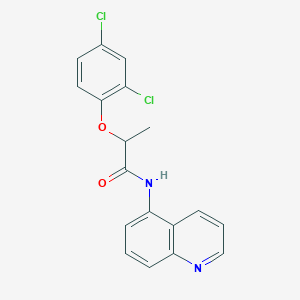![molecular formula C14H15N5OS B278336 2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278336.png)
2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacteria, and fungi. It is also believed to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and reduce oxidative stress and inflammation in the brain. It has also been found to have low toxicity levels, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is its low toxicity levels, which makes it suitable for use in lab experiments. However, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. It is also relatively expensive to synthesize, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as an agricultural fungicide. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis method to make it more cost-effective.
Synthesemethoden
The synthesis of 2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves the reaction of 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 2-bromo-2-methylpropanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been found to have potential applications in various areas of scientific research. One of the most promising areas is medicine, where it has been shown to exhibit anticancer, antibacterial, and antifungal activities. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
|---|---|
Molekularformel |
C14H15N5OS |
Molekulargewicht |
301.37 g/mol |
IUPAC-Name |
2-methyl-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
InChI |
InChI=1S/C14H15N5OS/c1-8(2)12(20)15-11-6-4-10(5-7-11)13-18-19-9(3)16-17-14(19)21-13/h4-8H,1-3H3,(H,15,20) |
InChI-Schlüssel |
OJHQYLOAPAYXSX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)C |
Kanonische SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278255.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278260.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)


![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)